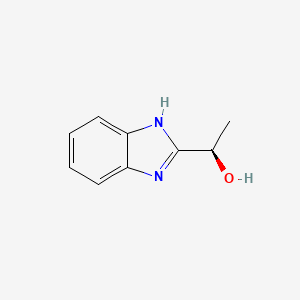

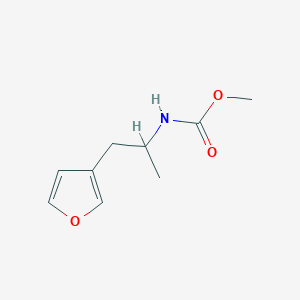

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol, otherwise known as 1,3-benzodioxole, is an organic compound belonging to the benzodioxole family. It is a versatile, inexpensive and widely available compound that has a variety of applications in both research and industry. It is a colorless, volatile liquid with a sweet odor, and is soluble in most organic solvents. 1,3-benzodioxole has been used in the synthesis of pharmaceuticals, dyes, fragrances, and in the production of polymers. It has also been used as a research tool in the fields of biochemistry, pharmacology, and toxicology.

科学的研究の応用

Antimicrobial and Antifungal Activity : A study by Pejchal et al. (2015) synthesized compounds related to (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol and tested them for antibacterial and antifungal activity. They found that some compounds displayed activity comparable to or slightly better than standard medicinal drugs like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Another study by Pejchal et al. (2011) focused on synthesizing novel compounds similar to (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol, which exhibited excellent inhibition activity for enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in treating conditions associated with these enzymes, such as Alzheimer's disease (Pejchal, Štěpánková, & Drabina, 2011).

Crystal Engineering : In the field of crystal engineering, Matthews et al. (2003) reported the crystal structures of salts of diprotonated 1,2-bis(1H-benzimidazol-2-yl)ethane, a compound related to (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol. They explored how the protonated benzimidazole group can be a useful synthon for designing crystal structures (Matthews, Broughton, Bernardinelli, Melich, Brand, Willis, & Williams, 2003).

Cytotoxicity, Antimicrobial, and Psychotropic Activity : Zablotskaya et al. (2013) synthesized and characterized new derivatives of (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol. They found that these compounds have psychotropic, anti-inflammatory, and cytotoxic effects, indicating potential for medical applications, particularly in targeting tumor cells and treating inflammation (Zablotskaya et al., 2013).

Cognitive Enhancement : Phuagphong et al. (2004) studied a cognitive enhancer related to (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol, which showed protective effects against cytotoxicity in cultured astrocytes. This suggests potential applications in neuroprotection and cognitive enhancement (Phuagphong, Fukushima, Hatanaka, Tanaka, Baba, & Matsuda, 2004).

特性

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHWEHOSQYNGOL-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC2=CC=CC=C2N1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2421335.png)

![5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2421336.png)

![Ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carboxamido)benzoate](/img/structure/B2421343.png)

![N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide](/img/structure/B2421346.png)

![3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2421347.png)

![2-chloro-N-[2-(3-chloro-4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2421349.png)

![Methyl 4-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2421350.png)

![2-[3-[[5-(3-Chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2421353.png)

![ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2421356.png)